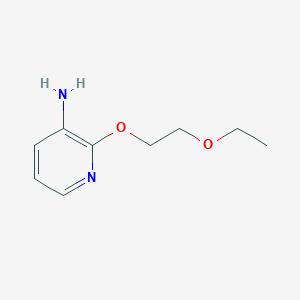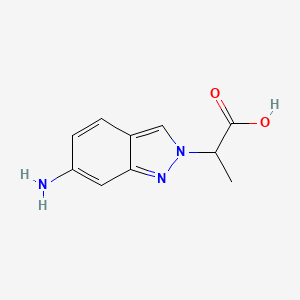
2-(6-amino-2H-indazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-amino-2H-indazol-2-yl)propanoic acid: is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments . The presence of an amino group at the 6-position and a propanoic acid moiety makes this compound particularly interesting for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-2H-indazol-2-yl)propanoic acid typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as Cu(II)-catalyzed cyclization, are also employed to achieve high yields and selectivity .
Industrial Production Methods: Industrial production methods often utilize catalyst-free conditions to minimize costs and environmental impact. For example, the synthesis can be performed using montmorillonite K-10 under an oxygen atmosphere, which avoids the need for expensive catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitroso-indazole derivatives.
Reduction: Dihydro-indazole derivatives.
Substitution: Halogenated indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, 2-(6-amino-2H-indazol-2-yl)propanoic acid is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in various signaling pathways .
Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various active ingredients .
Mecanismo De Acción
The mechanism of action of 2-(6-amino-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
Comparación Con Compuestos Similares
- 2-amino-3-(1H-indazol-3-yl)propanoic acid
- 2-amino-3-(2H-indazol-3-yl)propanoic acid
- 3-indazolealanine
Comparison: While these compounds share a similar indazole core, 2-(6-amino-2H-indazol-2-yl)propanoic acid is unique due to the specific positioning of the amino group and the propanoic acid moiety. This unique structure contributes to its distinct biological activities and synthetic versatility .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(6-aminoindazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12-13/h2-6H,11H2,1H3,(H,14,15) |
Clave InChI |
KGXRIIRNBOLGJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C=C2C=CC(=CC2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


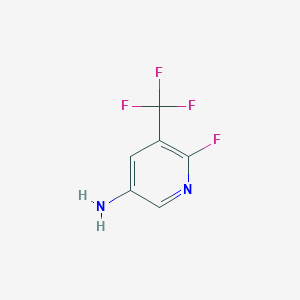
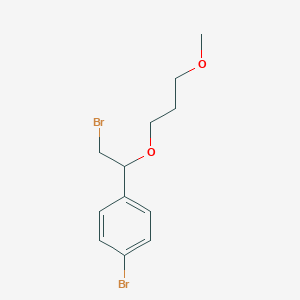
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
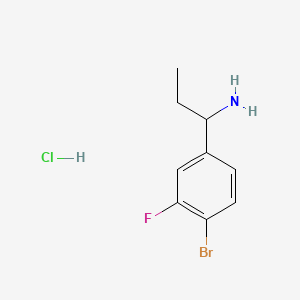
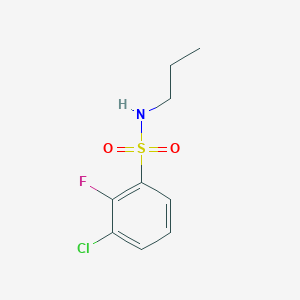

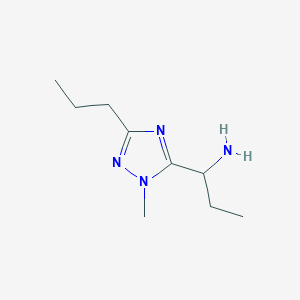
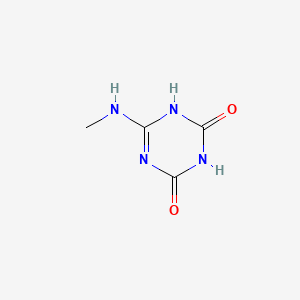

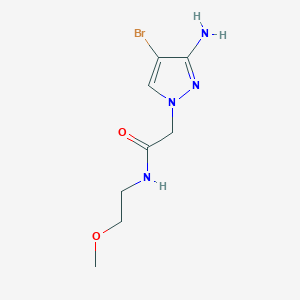
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
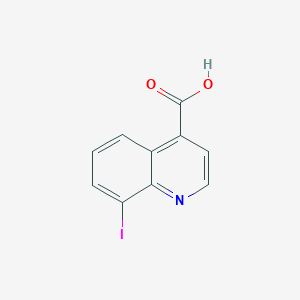
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
